2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-8-3-7(6-1-2-15-5-6)11-12(8)4-9(13)14/h1-3,5H,4,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIUMRPSVZZLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that compounds similar to 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Another notable application is in the treatment of inflammatory diseases. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent. This effect was particularly pronounced in models simulating rheumatoid arthritis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of tests revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .
Material Science Applications
Polymer Chemistry
In material science, this compound is being explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer matrices increases their resistance to degradation under high temperatures .
Sensors and Electronics
The electronic properties of this compound make it suitable for applications in sensor technology. Its ability to form conductive networks when integrated into polymer composites has been investigated for use in flexible electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .
Case Study 1: Anticancer Research
A comprehensive study involving various derivatives of this compound showed promising results in inhibiting cancer cell proliferation. The study utilized both in vitro assays and in vivo models to assess the efficacy, revealing a dose-dependent response with significant tumor reduction observed in treated groups compared to controls .
Case Study 2: Anti-inflammatory Mechanisms
In an experimental model of inflammation, researchers administered this compound to assess its impact on cytokine levels. Results indicated a marked decrease in tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), supporting its potential therapeutic role in chronic inflammatory conditions .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cell lines; effective against breast/lung cancers |
| Anti-inflammatory | Reduces pro-inflammatory cytokines; potential treatment for rheumatoid arthritis | |
| Antimicrobial | Inhibits growth of Staphylococcus aureus and Escherichia coli | |
| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical strength in polymer matrices |
| Sensor Technology | Forms conductive networks for use in flexible electronics |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Physicochemical and Functional Properties
Electronic Effects: The thiophen-3-yl group in the target compound contributes electron-rich aromaticity, enabling π-π interactions. In contrast, analogues with trifluoromethyl (CF₃) or cyano (CN) substituents exhibit electron-withdrawing effects, increasing acidity (e.g., pKa of acetic acid group) . The amino group at position 5 facilitates hydrogen bonding, a feature shared with compounds like 5-amino-1H-pyrazole-3-acetic acid , but absent in methyl- or cyano-substituted derivatives .
Lipophilicity and Solubility: The thiophene and fluorophenyl groups enhance lipophilicity compared to unsubstituted pyrazoles (e.g., 5-amino-1H-pyrazole-3-acetic acid) . Hydrochloride salts (e.g., compound in ) improve aqueous solubility, whereas neutral analogues like the target compound may require formulation adjustments.
Synthetic Accessibility :
- Thiophene-containing derivatives (target and ) likely require specialized precursors like thiophene-3-carboxaldehyde. In contrast, trifluoromethyl-substituted compounds () may involve fluorinated building blocks, increasing synthetic complexity.
Biological Activity
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C9H10N4OS |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CSC(=C1)C2=NN(C(=C2)N)CC(=O)O |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from thiophene derivatives and pyrazole intermediates. The process often includes condensation reactions and subsequent functional group modifications to achieve the desired structure.
Anticancer Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. A study assessed various pyrazole derivatives against A549 human lung adenocarcinoma cells, revealing that compounds with thiophene substitutions displayed enhanced cytotoxicity compared to standard treatments like cisplatin. Notably, the presence of the amino group in the pyrazole structure is crucial for its activity .
Antimicrobial Activity
The compound has also shown promising antimicrobial effects against various pathogens. In vitro evaluations demonstrated that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against multidrug-resistant strains of Staphylococcus aureus. The mechanism of action involves disrupting bacterial cell membranes and inhibiting biofilm formation, which is critical in treating resistant infections .
Case Study 1: Anticancer Evaluation
In a comparative study, this compound was tested alongside other derivatives for anticancer efficacy. The results indicated a dose-dependent reduction in cell viability in A549 cells, with significant cytotoxicity observed at concentrations above 50 µM. This study underscores the potential of this compound as a lead in anticancer drug development .
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The study found that it effectively inhibited growth and biofilm formation in Staphylococcus aureus, suggesting that it could serve as an alternative treatment for infections caused by antibiotic-resistant bacteria .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid typically involves:
- Construction of the pyrazole ring with appropriate substitution at the 3- and 5-positions.
- Introduction of the thiophene ring at the 3-position of the pyrazole.
- Functionalization at the 1-position of the pyrazole with an acetic acid group.
- Introduction or preservation of the amino group at the 5-position of the pyrazole.
Reported Synthetic Routes
A detailed synthetic route was reported in the literature involving the transformation of bis-3-oxopropanenitrile derivatives to pyrazole analogs, which can be adapted for the target compound:
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of bis-3-oxopropanenitrile intermediate | Reaction of bis-2-bromoacetylthieno[2,3-b]thiophene with ethanolic potassium cyanide | Formation of nitrile-containing intermediate |
| 2 | Cyclization with hydrazine hydrate | Reflux in absolute ethanol with hydrazine hydrate | Formation of pyrazole ring with amino substitution at 5-position |
| 3 | Functionalization with acetic acid derivative | Reaction with acetic acid or derivatives in presence of amine base | Introduction of acetic acid moiety at pyrazole N-1 |
| 4 | Purification and recrystallization | Ethanol/DMF solvent system | Isolation of pure this compound |
This method yields the target compound as colorless crystals with good yield (around 70%) and high purity confirmed by spectral data (IR, NMR, MS) and elemental analysis.
Reaction Conditions and Key Parameters
- Hydrazine Hydrate Cyclization: Refluxing the nitrile intermediate with hydrazine hydrate in ethanol for 2–4 hours facilitates pyrazole ring closure and amino group introduction.
- Acetic Acid Functionalization: The acetic acid group is introduced through nucleophilic substitution or amidation reactions, often in the presence of tertiary amines (e.g., triethylamine) to neutralize acid byproducts and promote reaction efficiency.
- Solvent System: Ethanol and DMF mixtures are commonly used for recrystallization and purification due to their ability to dissolve intermediates and products effectively.
- Temperature: Reactions are typically performed under reflux or at controlled low temperatures (0–5°C) during diazonium salt additions to avoid side reactions.
Alternative Synthetic Approaches
- Diazonium Salt Coupling: For derivatives, coupling of bis-pyrazole intermediates with arene diazonium salts under cold conditions (0–5°C) in ethanol/DMF has been reported to introduce arylazo groups, which can be modified to obtain amino-substituted pyrazoles.
- Use of Potassium Cyanide: Cyanide substitution on bromoacetyl derivatives followed by cyclization provides an alternative route to nitrile intermediates essential for pyrazole formation.
- Amine-Promoted Reactions: Amines such as methoxyisopropylamine can be used to facilitate acetic acid derivative transformations in inert solvents like toluene or chlorinated hydrocarbons.
Data Table of Key Preparation Steps
| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Characterization Methods | Notes |
|---|---|---|---|---|---|
| 1 | Bis-3-oxopropanenitrile derivative | Bis-2-bromoacetylthieno[2,3-b]thiophene + KCN in ethanol | ~75 | IR, NMR, Elemental Analysis | Nitrile and carbonyl groups confirmed by IR (2214, 1709 cm⁻¹) |
| 2 | Pyrazole derivative with amino group | Hydrazine hydrate reflux in ethanol | 70–73 | IR (NH₂ bands at 3320, 3250 cm⁻¹), ¹H-NMR, MS | Amino substitution at 5-position confirmed |
| 3 | This compound | Acetic acid derivatives + amine base, reflux | 65–70 | IR, NMR, Elemental Analysis | Acetic acid group introduced at N-1 position |
| 4 | Purified final compound | Recrystallization from EtOH/DMF | - | Melting point, TLC, IR, MS | High purity confirmed |
Research Findings and Discussion
- The synthetic route involving hydrazine hydrate cyclization is efficient for constructing the pyrazole ring with the amino group at the 5-position, a critical feature of the target compound.
- The use of bis-2-bromoacetyl derivatives as precursors allows for versatile functionalization, including cyanide substitution and subsequent cyclization, enabling the introduction of the thiophene ring and acetic acid side chain.
- Reactions are generally conducted under mild to moderate heating, with careful control of temperature during sensitive steps such as diazonium salt additions to avoid decomposition or side reactions.
- Purification by recrystallization in ethanol/DMF mixtures yields high-purity products suitable for further applications in medicinal chemistry or coordination studies.
- The presence of the amino group enhances the compound’s potential as a chelating ligand and biological activity modulator, making the preparation route critical for obtaining functionally active material.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
